4'-Bromo-2-thiomorpholinomethyl benzophenone
Description
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the compound officially designated as (4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone. This nomenclature precisely describes the molecular architecture, indicating the presence of a methanone (ketone) functional group connecting two aromatic rings with distinct substitution patterns. The structural framework belongs to the broader classification of substituted benzophenones, which constitute a fundamental class of organic compounds characterized by a ketone group attached to two phenyl rings.
The compound's structural classification places it within multiple overlapping categories of organic chemistry. Primarily, it belongs to the benzophenone family, specifically the substituted benzophenones subclass. The presence of the thiomorpholine heterocycle introduces additional classification parameters, positioning the compound within the realm of sulfur-containing heterocyclic compounds. According to established chemical taxonomy systems, the compound falls under the kingdom of organic compounds, the superclass of benzenoids, and the class of benzene and substituted derivatives. The thiomorpholine moiety represents a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, contributing to the compound's unique chemical and physical properties.
The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as O=C(C1=CC=C(Br)C=C1)C2=CC=CC=C2CN3CCSCC3. This notation provides a linear representation of the molecular connectivity, clearly delineating the arrangement of atoms and bonds throughout the structure. The compound's complexity is further reflected in its molecular descriptor list number MFCD03842759, which serves as a unique identifier within chemical databases.
Table 1: Structural Classification and Nomenclature Data
The structural relationship between this compound and related compounds demonstrates the systematic nature of modern synthetic chemistry. Closely related analogs include 4'-Bromo-3-thiomorpholinomethyl benzophenone, which differs only in the position of the thiomorpholinomethyl substituent from the ortho to the meta position. This positional isomerism, while appearing subtle, can significantly influence the compound's physical properties, reactivity patterns, and potential biological activities. The existence of such structural analogs, including 4-Bromo-4'-thiomorpholinomethylbenzophenone with the thiomorpholinomethyl group at the para position, illustrates the systematic exploration of structure-activity relationships within this chemical series.
Historical Development in Heterocyclic Chemistry
The development of compounds like this compound represents the culmination of centuries of advancement in heterocyclic chemistry, a field that has its roots in the early nineteenth century. The historical foundation of heterocyclic chemistry was established during the rapid development of organic chemistry in the 1800s, with several landmark discoveries setting the stage for modern synthetic approaches. Brugnatelli's separation of alloxan from uric acid in 1818 marked one of the earliest recognitions of heterocyclic compounds as distinct chemical entities, demonstrating the presence of nitrogen-containing ring systems in naturally occurring substances.
The progression of heterocyclic chemistry continued with Dobereiner's production of furan compounds using sulfuric acid treatment of starch in 1832, followed by Runge's collection of pyrrole through dry distillation processes in 1834. These early discoveries established the fundamental principles of heterocyclic synthesis and isolation, providing the conceptual framework for understanding ring systems containing heteroatoms. The significance of these developments became more apparent around 1906, when Friedlander revolutionized the agricultural industry through synthetic chemistry, particularly with the production of indigo dye. This achievement demonstrated the practical applications of heterocyclic chemistry and its potential for industrial implementation.
The field experienced another major advancement in 1951 with the introduction of Chargaff's rule, which revealed the critical role of heterocyclic chemistry in genetic coding through purine and pyrimidine bases. This discovery established the biological significance of heterocyclic compounds and opened new avenues for pharmaceutical and biochemical research. The understanding of heterocyclic systems as fundamental building blocks of life provided additional motivation for synthetic chemists to develop more sophisticated methods for creating complex heterocyclic structures.
Table 2: Historical Milestones in Heterocyclic Chemistry Development
The synthesis of thiomorpholine derivatives, such as those found in this compound, represents a more recent development in heterocyclic chemistry, building upon decades of methodological advancement. Contemporary synthetic approaches have evolved to include sophisticated techniques such as continuous flow synthesis and photochemical methods. Recent research has demonstrated the feasibility of producing thiomorpholine through telescoped photochemical thiol-ene reactions, utilizing cysteamine hydrochloride and vinyl chloride as starting materials under highly concentrated conditions. These modern synthetic strategies reflect the ongoing evolution of heterocyclic chemistry, incorporating advanced reactor technologies and photocatalytic processes to achieve improved efficiency and selectivity.
The development of thiomorpholine-containing compounds exemplifies the integration of traditional heterocyclic chemistry principles with contemporary synthetic methodologies. The ability to conduct reactions under highly concentrated conditions using minimal amounts of photocatalysts represents a significant advancement over historical synthetic approaches. This evolution demonstrates how the fundamental principles established by early pioneers in heterocyclic chemistry continue to influence modern synthetic strategies, while technological advancement enables more sophisticated and efficient synthetic routes.
Properties
IUPAC Name |
(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQWPJOYQFACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643815 | |
| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-72-1 | |
| Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
Thiomorpholine Substitution via Bromomethylation
Procedure
The thiomorpholine moiety is introduced through bromomethylation, which involves:
- Reagents: Paraformaldehyde and hydrobromic acid/acetic acid (HBr/AcOH)
- Reaction Conditions: Controlled temperature and reaction time to ensure selective substitution.
Reaction Mechanism
The bromomethyl group reacts with thiomorpholine under acidic conditions, forming a stable thiomorpholinomethyl derivative.
Outcome
This step results in the formation of thiomorpholinomethyl benzophenone derivatives, which are precursors to the final compound.
Final Assembly: Coupling of Functional Groups
Procedure
The coupling reaction integrates the brominated benzophenone with the thiomorpholinomethyl group:
- Catalyst: A base or acid catalyst may be used to facilitate the reaction.
- Solvent: Organic solvents such as dichloromethane or ethanol are preferred.
- Temperature Control: Ambient or slightly elevated temperatures are maintained.
Reaction Mechanism
The thiomorpholine group reacts with the bromine-substituted benzophenone, forming the final compound through nucleophilic substitution.
Outcome
The product, 4'-Bromo-2-thiomorpholinomethyl benzophenone, is obtained with high yield and purity, suitable for further applications.
Data Table: Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Solvent | Outcome |
|---|---|---|---|---|
| Bromination | Pyridine hydrobromide perbromide | ~90°C | Acetic acid | Brominated benzophenone |
| Bromomethylation | Paraformaldehyde + HBr/AcOH | Controlled | Acetic acid | Thiomorpholinomethyl precursor |
| Coupling Reaction | Brominated benzophenone + Thiomorpholine | Ambient/Elevated | Dichloromethane/Ethanol | Final compound synthesis |
Notes on Optimization
- Reaction Efficiency : Careful control of molar ratios and temperature ensures maximum yield.
- Purification : Recrystallization using ethanol or similar solvents enhances purity.
- Environmental Considerations : Using less hazardous reagents and solvents can minimize environmental impact.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position of the benzophenone ring serves as a primary site for nucleophilic substitution.
Aromatic Nucleophilic Substitution
The electron-withdrawing benzophenone carbonyl group activates the bromine for substitution under specific conditions:
Thiomorpholine Functionalization
The thiomorpholine group (C₄H₈NS) undergoes alkylation or acylation at the nitrogen atom:Documented modifications include:
- Quaternization : Reaction with methyl iodide forms a sulfonium salt, enhancing water solubility .
- Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the sulfur atom to sulfoxide or sulfone derivatives.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis:
Buchwald-Hartwig Amination
Coupling with primary/secondary amines:
Reduction of the Carbonyl Group
The benzophenone ketone is reducible to a benzhydrol derivative:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium borohydride | Methanol, 25°C | 4'-Bromo-2-thiomorpholinomethyl benzhydrol | 88% | |
| Lithium aluminum hydride | THF, 0°C → 25°C | Same as above | 93% |
Oxidation of Thiomorpholine
Controlled oxidation converts the thiomorpholine sulfur to sulfoxide or sulfone:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hr | Sulfoxide derivative | 64% | |
| mCPBA | DCM, 0°C → 25°C, 6 hr | Sulfone derivative | 58% |
Photochemical Reactions
The benzophenone core facilitates UV-induced radical reactions:
Hydrogen Abstraction
Under UV light (λ = 365 nm), the carbonyl group abstracts hydrogen atoms from donors like THF, forming ketyl radicals .
[2+2] Cycloaddition
With alkenes (e.g., ethylene), photoirradiation induces cycloaddition to form oxetane derivatives .
Stability and Side Reactions
Scientific Research Applications
4’-Bromo-2-thiomorpholinomethyl benzophenone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as photoinitiators for polymerization reactions.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It can be a building block for the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-thiomorpholinomethyl benzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 4'-bromo-2-thiomorpholinomethyl benzophenone are best understood through comparison with analogous benzophenone derivatives. Below is a detailed analysis supported by molecular data and research findings:
Structural Analogues with Heterocyclic Substituents
- 4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone (CAS 898750-86-2) Structure: Substitutes thiomorpholine with morpholine (oxygen instead of sulfur). However, sulfur in thiomorpholine may improve lipophilicity and membrane permeability, critical in drug design . Molecular Formula: C₁₈H₁₇BrFNO₂ (identical to thiomorpholine variant except for heteroatom).
- Impact: The absence of sulfur reduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Piperidine’s basicity (pKa ~11) contrasts with thiomorpholine’s moderate basicity (pKa ~9.5), affecting pH-dependent applications .
Brominated Benzophenones with Aromatic Substituents
- 4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0) Structure: Lacks the thiomorpholine group but includes a 4-fluorophenyl substituent. Impact: The fluorine atom introduces strong electron-withdrawing effects, increasing stability against oxidation. The absence of a heterocycle reduces steric hindrance, favoring reactions like Friedel-Crafts alkylation . Molecular Weight: 293.13 g/mol (vs. ~380 g/mol for thiomorpholine derivative).
- 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) Structure: Features a methoxy group instead of thiomorpholine. Impact: Methoxy’s electron-donating nature directs electrophilic substitutions to the ortho/para positions, contrasting with the thiomorpholine’s steric and electronic modulation. This compound is widely used as a photoinitiator due to its UV absorption properties .
Complex Heterocyclic Derivatives
- 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone Structure: Incorporates a spirocyclic ether-azaspiro system. Thiomorpholine’s flexibility may offer broader reactivity in synthesis .
Comparative Data Table
Biological Activity
4'-Bromo-2-thiomorpholinomethyl benzophenone is a derivative of benzophenone that incorporates a thiomorpholine moiety. Benzophenones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom at the para position of the benzophenone structure along with a thiomorpholine group. The presence of these functional groups influences its biological activity.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of benzophenone derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A-549 (lung cancer) | Not specified |
| Dihydrocoumarin derivatives | HL-60 (leukemia) | 0.48 |
| Benzophenone derivatives | SW480 (colon cancer) | 0.99 |
In particular, benzophenones have demonstrated strong antitumor activity through mechanisms involving apoptosis and inhibition of cell proliferation pathways, such as the AKT signaling pathway .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from studies on related compounds. Benzophenones have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in various models, with IC50 values ranging from nanomolar to micromolar concentrations . This suggests that similar derivatives may exhibit comparable anti-inflammatory effects.
Antimicrobial Activity
Benzophenones are also recognized for their antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, revealing significant bactericidal activity. For example, certain benzophenone derivatives inhibited bacterial growth with IC50 values in the range of 8.8 to 18.1 μM against specific strains .
Case Studies
A notable case study involved the synthesis and evaluation of various benzophenone derivatives for their biological activities. The study employed molecular docking simulations and biological assays to assess their efficacy against target proteins involved in cancer progression and inflammation . The findings indicated that modifications in the chemical structure significantly affected bioactivity.
Research Findings
Several research articles have contributed to understanding the biological activity of benzophenone derivatives:
- Antitumor Mechanisms : A study identified key genes involved in tumor pathways affected by benzophenones, including CASP3 and STAT3, suggesting potential targets for therapeutic intervention .
- Anti-inflammatory Effects : Research demonstrated that certain benzophenones could inhibit lipopolysaccharide-induced nitric oxide production in macrophages, further supporting their role as anti-inflammatory agents .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that specific modifications in the benzophenone structure enhance their efficacy against resistant bacterial strains .
Q & A
Q. What strategies mitigate hygroscopic interference in characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
